

Commercial availability of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

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Compound of Interest

Compound Name:	(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid
Cat. No.:	B591704

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Technical Guide: (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the commercial availability, synthesis, and potential applications of **(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid**. Our investigation indicates that this specific isomer is not readily available from major chemical suppliers. However, based on established synthetic methodologies for analogous compounds, a viable synthetic route is proposed. This document provides a detailed, hypothetical experimental protocol for its synthesis, purification, and characterization. Furthermore, we explore its potential utility in drug discovery and organic synthesis, drawing parallels with structurally similar boronic acids. Visualizations for the synthetic workflow and a relevant biological signaling pathway are provided to aid in conceptualization.

Commercial Availability

As of the date of this report, a comprehensive search of commercial chemical supplier databases reveals that **(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid** (CAS No. not assigned) is not a stock item. However, several structural isomers and related analogs are

commercially available, which can serve as reference compounds or starting points for custom synthesis inquiries.

Table 1: Commercial Availability of Structurally Related Boronic Acids

Compound Name	CAS Number	Representative Supplier(s)	Notes
4-(Methoxycarbonyl)phenylboronic acid	99768-12-4	Sigma-Aldrich, Combi-Blocks	Commercially available, useful for comparative studies. [1]
3-Nitrophenylboronic acid	13331-27-6	Sigma-Aldrich, TCI Chemicals	Commercially available.
4-Methoxy-3-nitrophenylboronic acid	827614-67-5	Boron Molecular	Demonstrates commercial viability of a nitrophenylboronic acid with a methoxy group.
3-(Methoxycarbonyl)-5-nitrophenylboronic acid	117342-20-8	Chem-Impex	An available isomer.
4-(Methoxycarbonyl)-2-nitrophenylboronic acid	85107-55-7	Chem-Impex	An available isomer.

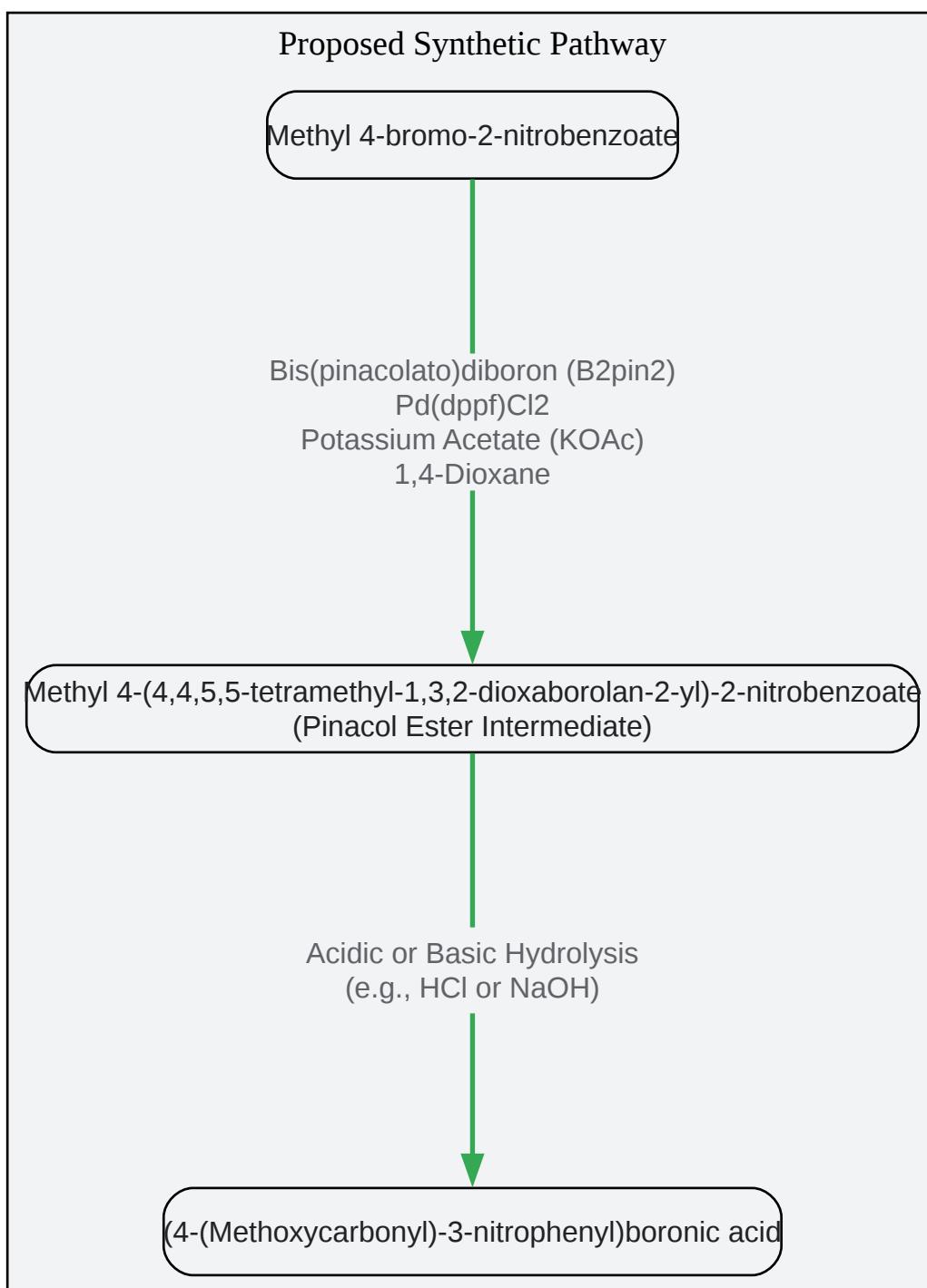
For the synthesis of the target compound, it is necessary to source the appropriate precursors. A plausible starting material, Methyl 4-bromo-2-nitrobenzoate, is commercially available from suppliers such as Sigma-Aldrich and Alfa Aesar.

Proposed Synthesis of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method is the Miyaura borylation, which involves a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent.

Synthetic Scheme

A plausible synthetic route to **(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid** involves the palladium-catalyzed borylation of a suitable aryl halide precursor, such as methyl 4-bromo-2-nitrobenzoate.

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Caption: Proposed synthesis of **(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzoate

- Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromo-2-nitrobenzoate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
- Catalyst and Solvent Addition: Under a positive pressure of inert gas, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.03 equiv) and anhydrous 1,4-dioxane.
- Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.^[2]

Step 2: Hydrolysis to **(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid**

- Reaction Setup: Dissolve the purified pinacol ester from Step 1 in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
- Hydrolysis: Add an aqueous solution of a strong acid (e.g., 2M HCl) or a base (e.g., 2M NaOH) and stir vigorously at room temperature. The reaction progress can be monitored by TLC.
- Work-up: If acidic hydrolysis is used, extract the product into an organic solvent like ethyl acetate. If basic hydrolysis is performed, acidify the aqueous layer with HCl to precipitate the boronic acid, which can then be extracted.

- Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like ethyl acetate/hexanes).[2][3]

Characterization

The final product should be characterized by:

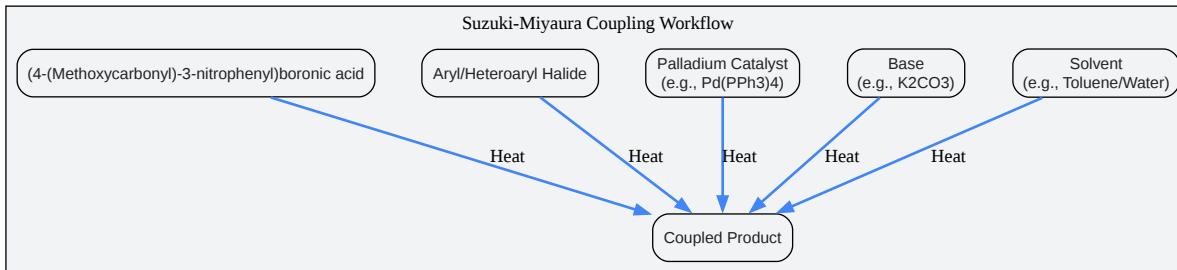
- NMR Spectroscopy (^1H , ^{13}C , ^{11}B): To confirm the structure and purity.
- Mass Spectrometry (MS): To determine the molecular weight.
- Melting Point: As an indicator of purity.

Potential Applications in Research and Drug Development

Boronic acids are crucial building blocks in modern organic synthesis and medicinal chemistry. [4][5] The title compound, with its specific substitution pattern, offers several potential applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid** would be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[6] The presence of an electron-withdrawing nitro group can influence the reactivity and may require optimized reaction conditions.[7][8]



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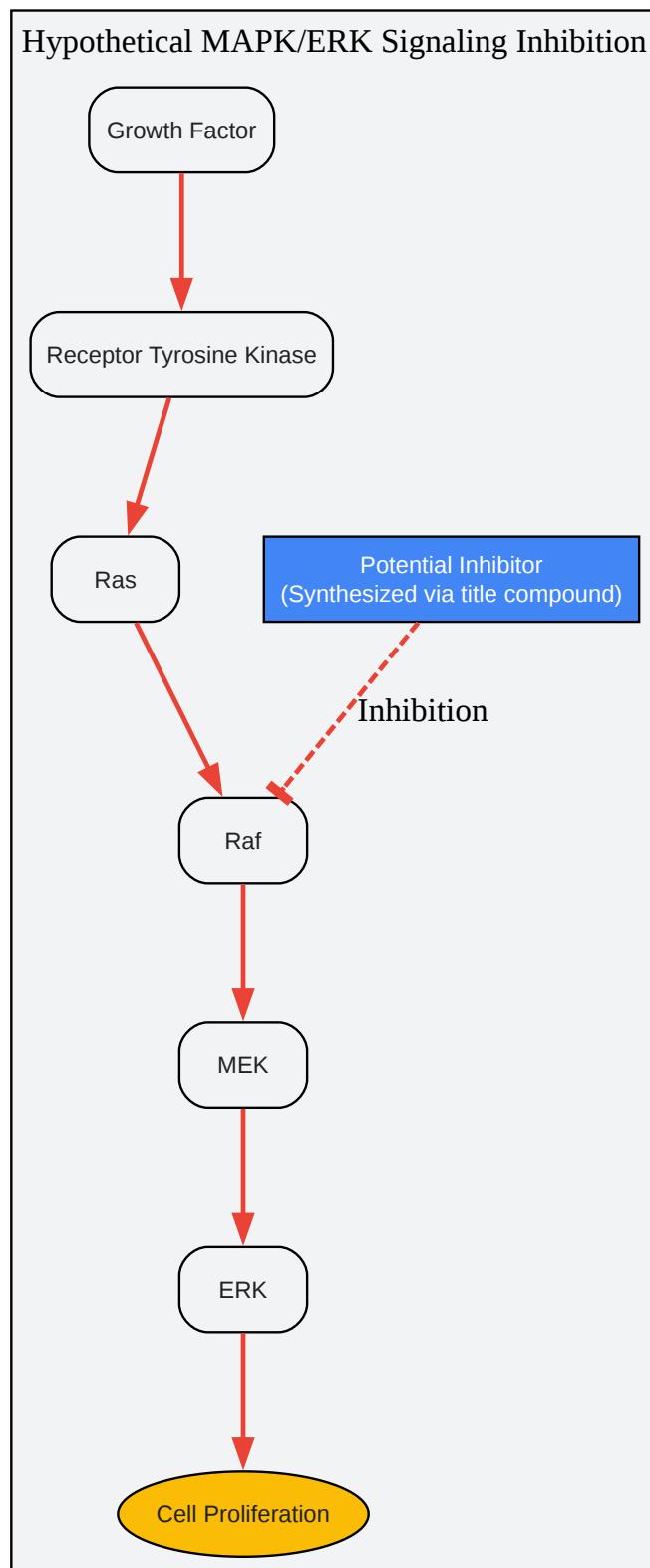
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Medicinal Chemistry

The nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, which can then be functionalized. This allows for the synthesis of diverse compound libraries for screening against biological targets. Boronic acids themselves have been investigated as inhibitors for various enzymes.^{[9][10]}

Signaling Pathway Relevance

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature biaryl scaffolds. A molecule synthesized using **(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid** could potentially be designed to target signaling pathways implicated in cell proliferation and survival, such as the MAPK/ERK pathway.



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Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

While **(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid** is not currently a commercially available reagent, this guide provides a robust, literature-based framework for its synthesis and characterization. Its potential as a versatile building block in Suzuki-Miyaura cross-coupling reactions makes it a valuable target for researchers in organic synthesis and drug discovery. The functional groups present on the aromatic ring offer multiple avenues for further derivatization, enabling the exploration of novel chemical space for therapeutic and materials science applications.

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